![molecular formula C23H21N3O3 B2714524 N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide CAS No. 1797182-42-3](/img/structure/B2714524.png)
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide
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Overview
Description
Imidazo[1,2-a]pyridine derivatives are a category of compounds that have been studied for their antimicrobial potency against a panel of bacterial and fungal pathogens . They are part of the larger group of azole antifungals, which also includes compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves organic chemistry techniques and is usually carried out in specialized laboratories . For example, two newly synthesized imidazo[1,2-a]pyridine derivative molecules, referred to as Probe I and Probe II, were obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research Institute (CSIR–CLRI), Chennai .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives can be analyzed using various techniques, including in-silico molecular docking . This allows researchers to understand the compound’s dynamics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridine derivatives can be complex and are usually studied using both in vitro and in silico assays .Scientific Research Applications
Gastric Antisecretory and Cytoprotective Properties
Research on imidazo[1,2-a]pyridines, including compounds structurally similar to N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide, has shown significant gastric antisecretory and cytoprotective properties. These compounds are neither histamine (H2) receptor antagonists nor prostaglandin analogues, but they display activity in both suppressing gastric acid secretion and protecting gastric mucosa. The antisecretory mechanism may involve inhibition of the H+/K+-ATPase enzyme, crucial in gastric acid production (Kaminski et al., 1985).
Melatonin Receptor Ligands
A class of imidazo[1,2-a]pyridines, structurally related to this compound, has been designed and synthesized as melatonin receptor ligands. These compounds show selectivity and affinity for melatonin receptors, indicating potential use in disorders related to melatonin receptor dysfunction (El Kazzouli et al., 2011).
Breast Cancer Chemotherapy
Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells. These compounds, related in structure to this compound, exhibit high cytotoxicity and can induce apoptosis in cancer cells. They intercalate into DNA and inhibit cell proliferation, indicating potential as anticancer agents (Almeida et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-28-20-11-5-6-12-21(20)29-17-23(27)26(18-9-3-2-4-10-18)16-19-15-24-22-13-7-8-14-25(19)22/h2-15H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWFYMMVTLNFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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